(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol

Medicinal Chemistry Drug Design Pharmacokinetics

This fluorinated pyrazole scaffold features a 5-ethyl and 3-CF₃ substitution pattern delivering an XLogP3 of 1.1—ideally balanced for fragment-based drug discovery (FBDD) with an Fsp³ of 0.43. The free N-H group permits chemoselective functionalization of the 4-hydroxymethyl handle without protecting group strategies, streamlining synthetic routes. Compared to the non-ethylated analog (LogP 0.10), this compound offers superior membrane permeability potential. MW 194.15 ensures compliance with lead-likeness criteria. Available in research quantities with询价 options for bulk orders.

Molecular Formula C7H9F3N2O
Molecular Weight 194.15 g/mol
CAS No. 2242422-19-9
Cat. No. B1491199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol
CAS2242422-19-9
Molecular FormulaC7H9F3N2O
Molecular Weight194.15 g/mol
Structural Identifiers
SMILESCCC1=C(C(=NN1)C(F)(F)F)CO
InChIInChI=1S/C7H9F3N2O/c1-2-5-4(3-13)6(12-11-5)7(8,9)10/h13H,2-3H2,1H3,(H,11,12)
InChIKeyDNRBURPRAASZAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol (CAS 2242422-19-9): A Fluorinated Pyrazole Scaffold for Medicinal Chemistry and Derivatization


(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol (CAS 2242422-19-9) is a fluorinated pyrazole derivative characterized by a trifluoromethyl group at the 3-position, an ethyl group at the 5-position, and a hydroxymethyl functional group at the 4-position . This substitution pattern yields a molecular formula of C7H9F3N2O and a molecular weight of 194.15 g/mol . The compound is a solid at room temperature and is recognized as a versatile synthetic building block due to the presence of the reactive primary alcohol handle, which enables downstream functionalization (e.g., esterification, etherification) [1]. Its structural features—particularly the trifluoromethyl and ethyl substituents—are designed to enhance metabolic stability and lipophilicity, making it a valuable scaffold in pharmaceutical and agrochemical research .

Why (5-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol Cannot Be Replaced by Generic Pyrazole Analogs


Substituting (5-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol with a seemingly similar pyrazole methanol derivative is inadvisable due to the precise and quantitative impact of its substitution pattern on key physicochemical properties. The specific combination of a 5-ethyl group and a 3-trifluoromethyl group dictates the compound's lipophilicity, hydrogen bonding capacity, and molecular weight, which in turn govern its performance in synthetic transformations and its behavior in biological systems . As shown by comparative data, changes to the N1 or C5 position—such as adding an N-methyl group or removing the ethyl chain—lead to significant and predictable alterations in parameters like LogP, boiling point, and pKa, which can alter reaction kinetics, purification requirements, and the final biological profile of derived molecules . Therefore, interchanging this compound with a generic analog introduces a quantifiable and often detrimental shift in the physicochemical properties that define its utility as a research intermediate [1].

Quantitative Differentiation of (5-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol from Key Analogs


Enhanced Lipophilicity (LogP) and Molecular Weight Versus Non-Ethylated Analog

The presence of the 5-ethyl group in the target compound confers a significant increase in lipophilicity compared to the non-ethylated analog (3-trifluoromethyl-1H-pyrazol-4-yl)methanol (CAS 1001020-13-8). This is evidenced by the target compound's higher predicted LogP (XLogP3 = 1.1 [1]) compared to the analog's (LogP = 0.10 [2]). The target compound also has a higher molecular weight (194.15 g/mol [1]) than the analog (166.10 g/mol [2]), a difference of +28.05 g/mol. This increased lipophilicity and molecular weight, driven by the ethyl substitution, are critical for membrane permeability and metabolic stability in drug discovery programs .

Medicinal Chemistry Drug Design Pharmacokinetics

Distinct Hydrogen Bonding Capacity and Boiling Point Versus N-Methyl Analog

The target compound features a free N-H group on the pyrazole ring, unlike its N-methylated analog, (1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol (CAS 540468-96-0). This difference results in a substantially higher predicted boiling point for the target compound (270.7±35.0 °C [1]) compared to the N-methyl analog (226.4±35.0 °C ). The difference of 44.3 °C is attributed to the increased intermolecular hydrogen bonding facilitated by the N-H donor, a factor absent in the N-methyl derivative . This property affects distillation parameters and purification strategies.

Synthetic Chemistry Purification Analytical Chemistry

Balanced Molecular Complexity and Synthetic Utility Versus Isobutyl Analog

Compared to the bulkier (1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol (CAS 957207-69-1), the target compound presents a less sterically hindered and less lipophilic profile. The target compound's molecular weight of 194.15 g/mol [1] is significantly lower than the isobutyl analog's 222.21 g/mol (difference of -28.06 g/mol). This translates to a higher 'fraction of sp3 carbons' (Fsp3) for the analog (0.44) versus the target compound (0.43), a key metric in drug discovery for predicting target selectivity and clinical success [2]. The target compound's lower molecular weight and less complex alkyl chain may offer advantages in achieving favorable ligand efficiency metrics during hit-to-lead optimization.

Synthetic Methodology Medicinal Chemistry Scaffold Optimization

Predicted pKa and Its Impact on Solubility and Formulation

The target compound has a predicted pKa of 10.90±0.50 [1]. While a direct pKa value for the non-ethylated analog (3-trifluoromethyl-1H-pyrazol-4-yl)methanol) is not widely reported, the presence of the electron-donating ethyl group on the pyrazole ring is known to increase the basicity of the N1 nitrogen compared to unsubstituted or electron-withdrawing group-substituted analogs [2]. For instance, the N-methyl analog (CAS 540468-96-0) does not have a widely reported pKa, but its LogP (0.93) suggests a different protonation state profile at physiological pH. This higher predicted pKa for the target compound means it will remain largely un-ionized at physiological pH (7.4), which can favor passive membrane diffusion and potentially alter oral bioavailability of derived compounds.

Formulation Solubility Analytical Chemistry

Optimal Research and Industrial Use Cases for (5-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol


Medicinal Chemistry: Optimization of Lead Compounds Requiring Balanced Lipophilicity

Based on the quantitative evidence, (5-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol is a superior choice over its non-ethylated analog (LogP 0.10) when a medicinal chemistry program demands a pyrazole scaffold with higher lipophilicity (XLogP3 1.1) to improve membrane permeability or target engagement [1]. The compound's higher LogP can be strategically employed to enhance the absorption of drug candidates, potentially reducing the need for additional lipophilic modifications that could increase molecular weight and off-target effects [2].

Synthetic Chemistry: Derivatization via the Primary Alcohol Without Competing N-Alkylation

The presence of a free N-H group in the target compound (unlike the N-methyl analog) provides a distinct advantage for synthetic chemists aiming to functionalize the 4-hydroxymethyl group while preserving the pyrazole N-H for subsequent reactions or for forming key hydrogen bonds in the final target [1]. This allows for chemoselective modifications (e.g., esterification, mesylation) without requiring protecting group strategies for the pyrazole nitrogen, streamlining synthetic routes and improving overall yield [2]. The higher predicted boiling point (270.7 °C) compared to the N-methyl analog (226.4 °C) also informs purification method selection, favoring techniques like recrystallization over distillation .

Drug Discovery: Building Block for Fragment-Based Drug Discovery (FBDD) Libraries

With a molecular weight of 194.15 g/mol and a favorable Fsp3 value of 0.43, (5-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol is an excellent candidate for inclusion in fragment libraries for FBDD campaigns [1]. Its balanced lipophilicity and hydrogen bonding capacity (stemming from both the alcohol and pyrazole N-H) offer multiple vectors for productive interactions with biological targets. Its lower molecular weight compared to the isobutyl analog (222.21 g/mol) makes it a more efficient starting point for fragment growth, as any added functional groups will result in a final molecule that is more likely to adhere to established drug-likeness guidelines (e.g., Lipinski's Rule of Five) [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for (5-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.